molecular formula C8H10ClNO2S B172060 4-Chloro-n-ethylbenzenesulfonamide CAS No. 6318-34-9

4-Chloro-n-ethylbenzenesulfonamide

Cat. No. B172060
CAS RN: 6318-34-9
M. Wt: 219.69 g/mol
InChI Key: UCQURUONSAUJJM-UHFFFAOYSA-N
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Description

4-Chloro-n-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S . It has a molecular weight of 219.69 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-n-ethylbenzenesulfonamide consists of a benzene ring substituted with a chlorine atom and an ethylbenzenesulfonamide group .

Scientific Research Applications

Enabling Organic Synthesis and Medicinal Chemistry Research

4-Chloro-n-ethylbenzenesulfonamide derivatives have been instrumental in the development of novel organic synthesis methodologies and the discovery of therapeutic agents. For instance, derivatives of this compound have been utilized in the synthesis of [1,4]oxazepine-based primary sulfonamides, exhibiting potent inhibition of human carbonic anhydrases, which are therapeutic targets for conditions such as glaucoma and cancer (Sapegin et al., 2018). Furthermore, derivatives have shown promise in the development of HIV-1 integrase inhibitors and have been evaluated for anti-HIV and cytotoxic activities, highlighting their potential in antiviral and cancer research (Brzozowski et al., 2008).

Advancing Material Science and Chemistry

The compound's derivatives have found applications in material science, particularly in the extraction and analysis of metals. For example, 4-Chloro-N-8-quinolinylbenzenesulfonamide has been used for the extraction of copper(II) from aqueous solutions, demonstrating the compound's utility in analytical and preparative chemistry (Almela et al., 2004). Additionally, its electrochemical properties have been studied for potential applications in electrochemistry and sensor development (Huebra & Elizalde, 2011).

Contributing to Antibacterial and Anticancer Research

Several studies have synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial and anticancer activities. These compounds have shown promising activity against anaerobic Gram-positive bacteria strains and human tumor cell lines, suggesting their potential as lead compounds in the development of new therapeutic agents (Sławiński et al., 2013).

Facilitating Antimicrobial and Textile Chemistry Research

The structure and reactivity of 4-Chloro-n-ethylbenzenesulfonamide derivatives have also been leveraged in the development of antimicrobial agents and the modification of textile materials to impart durable antimicrobial properties. This underscores the compound's versatility in contributing to diverse research fields beyond traditional pharmaceutical applications (Son et al., 2006).

Mechanism of Action

Target of Action

4-Chloro-n-ethylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of sulfonamides .

Mode of Action

The mode of action of sulfonamides, including 4-Chloro-n-ethylbenzenesulfonamide, involves the inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis . This is achieved by interfering with the production of dihydrofolic acid, a compound necessary for the synthesis of bacterial DNA .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-n-ethylbenzenesulfonamide are those involved in the synthesis of bacterial DNA . By inhibiting the enzymes involved in these pathways, the compound prevents the bacteria from replicating, thereby stopping the infection from spreading.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 4-Chloro-n-ethylbenzenesulfonamide is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA, the compound effectively stops the bacteria from replicating. This can lead to the eventual death of the bacteria, thereby treating the infection.

Action Environment

The action environment of 4-Chloro-n-ethylbenzenesulfonamide can be influenced by various factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of the compound, potentially leading to drug interactions .

properties

IUPAC Name

4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQURUONSAUJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979162
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6318-34-9
Record name 4-Chloro-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC31090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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